![molecular formula C10H10N2 B072811 3-Methyl-1-phenyl-1H-pyrazole CAS No. 1128-54-7](/img/structure/B72811.png)
3-Methyl-1-phenyl-1H-pyrazole
Overview
Description
3-Methyl-1-phenyl-1H-pyrazole is a heterocyclic compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system . For instance, 3-Methyl-1-phenyl-1H-pyrazole can be synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-phenyl-1H-pyrazole consists of a pyrazole ring attached to a phenyl ring and a methyl group . The molecular weight is 158.1998 .Chemical Reactions Analysis
3-Methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions. For example, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .Physical And Chemical Properties Analysis
3-Methyl-1-phenyl-1H-pyrazole is a white crystal . It has a molecular weight of 158.1998 .Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including 3-Methyl-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, 3-Methyl-1-phenyl-1H-pyrazole is highly valued. Its derivatives have demonstrated fascinating properties, which has led to a significant increase in interest in pyrazole chemistry .
Agrochemistry
Pyrazoles are also utilized in agrochemistry . The specific applications of 3-Methyl-1-phenyl-1H-pyrazole in this field would require further research.
Coordination Chemistry
In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . The nitrogen atoms in the pyrazole ring can coordinate to metal ions, forming complexes with various properties.
Organometallic Chemistry
3-Methyl-1-phenyl-1H-pyrazole also finds applications in organometallic chemistry . Pyrazoles can form organometallic compounds, which are useful in many areas of chemistry, including catalysis.
Synthesis of Derivatives
3-Methyl-1-phenyl-1H-pyrazole can be used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100°C with reagent phosphorus oxychloride . This derivative could have further applications in various fields of chemistry.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets due to their versatile scaffolds . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that the reactivity of pyrazoles can be influenced by their tautomeric and conformational preferences . This could potentially impact the way 3-Methyl-1-phenyl-1H-pyrazole interacts with its targets.
Biochemical Pathways
Pyrazoles and their derivatives are known to be involved in various biochemical processes due to their structural diversity .
Pharmacokinetics
The molecular weight of the compound is 1581998 , which could potentially influence its bioavailability.
Result of Action
It’s known that changes in the structure of pyrazoles can translate into changes in properties, potentially affecting their biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1-phenyl-1H-pyrazole. For instance, it’s known that thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the compound has been studied for its corrosion protection properties for mild steel in HCl , indicating that its action can be influenced by the chemical environment.
Safety and Hazards
Future Directions
The future directions of 3-Methyl-1-phenyl-1H-pyrazole research could involve exploring its potential applications in various fields of science, given the increasing popularity of pyrazoles . Additionally, new synthetic techniques and biological activity related to pyrazole derivatives could be investigated .
properties
IUPAC Name |
3-methyl-1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLUGSJEMSDPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150179 | |
Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-1H-pyrazole | |
CAS RN |
1128-54-7 | |
Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-phenylpyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazole?
A1: The molecular formula of 3-Methyl-1-phenyl-1H-pyrazole is C10H10N2, and its molecular weight is 158.20 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize 3-Methyl-1-phenyl-1H-pyrazole derivatives?
A2: Researchers frequently utilize spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy [, , , , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , , , , , ], and Mass Spectrometry (MS) [, , , , , ] to elucidate the structures of 3-Methyl-1-phenyl-1H-pyrazole derivatives.
Q3: What is a common starting material for synthesizing 3-Methyl-1-phenyl-1H-pyrazole derivatives?
A3: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile starting material in the synthesis of various 3-Methyl-1-phenyl-1H-pyrazole derivatives [, , , , , , , , , , ].
Q4: How can 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde be utilized to synthesize pyrazolopyridines?
A4: Reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid yields 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids. []
Q5: Can you elaborate on the reaction of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols?
A5: Under basic conditions, this reaction produces corresponding 5-aryloxy derivatives. These derivatives can further react with substituted acetophenones to yield chalcones, which, in the presence of acetic acid, undergo cyclocondensation reactions with hydrazine to form N-acetylated reduced bipyrazoles. []
Q6: How can microwave irradiation be utilized in the synthesis of 3-Methyl-1-phenyl-1H-pyrazole derivatives?
A6: Microwave irradiation facilitates the reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and N-benzylmethylamine, yielding 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate serves as a precursor for synthesizing various chalcones and subsequently reduced bipyrazoles through reactions with acetophenones and hydrazine, respectively. []
Q7: Describe the synthesis of tetrazolyl 3-methyl-1-phenyl-1H-pyrazole amides.
A7: These compounds can be synthesized using a rapid and efficient microwave-assisted method. The approach significantly reduces reaction time compared to traditional heating techniques. []
Q8: What are some potential applications of 3-Methyl-1-phenyl-1H-pyrazole derivatives?
A8: Research highlights the potential of 3-Methyl-1-phenyl-1H-pyrazole derivatives in various fields, including their use as antifungal agents [, ], antibacterial agents [, , , ], antitumor agents [, ], antioxidants [], and as a key component in the antidiabetic drug Teneligliptin [, ].
Q9: What is the mechanism of action of Teneligliptin?
A9: Teneligliptin, a drug containing a 1,3,5-substituted pyrazole moiety, is utilized in the treatment of Type 2 Diabetes []. While its specific mechanism of action isn't explicitly described in the provided research, it's known to improve glycemic control, likely by enhancing incretin hormone activity.
Q10: How effective are 5-imidazopyrazole incorporated fused pyran motifs against tuberculosis?
A10: These compounds have been synthesized using microwave irradiation. Preliminary in vitro studies indicate promising antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain. []
Q11: How is computational chemistry employed in studying 3-Methyl-1-phenyl-1H-pyrazole derivatives?
A11: Researchers leverage density functional theory (DFT) calculations to study the structural and electronic properties of these compounds [, , , ]. These simulations provide insights into molecular properties and aid in designing new derivatives with potentially improved activity.
Q12: How does the structure of 3-Methyl-1-phenyl-1H-pyrazole derivatives influence their biological activity?
A12: Modifying the substituents on the pyrazole ring significantly impacts the biological activity of these compounds. For example, introducing electron-withdrawing groups like nitro or halogen atoms can enhance their antitumor or antimicrobial activity [, ].
Q13: What is the significance of molecular docking studies in this context?
A13: Molecular docking simulations help predict the binding affinities and interactions of these compounds with biological targets like enzymes and receptors []. This information is valuable for understanding their mechanism of action and for optimizing their structure to improve potency and selectivity.
Q14: How does the stability and solubility of 3-Methyl-1-phenyl-1H-pyrazole derivatives vary?
A14: The stability and solubility of these compounds are influenced by factors like the nature and position of substituents, pH, temperature, and the presence of other chemicals. Understanding these factors is crucial for developing stable formulations [, ].
Q15: What strategies can be used to improve the stability and solubility of these compounds?
A15: Strategies to enhance stability and solubility include forming salts, using appropriate excipients, encapsulation techniques, and developing specific drug delivery systems like nanoparticles or liposomes [].
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